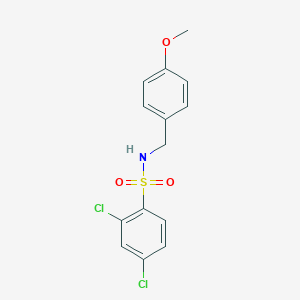
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide (DMBS) is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. DMBS is a sulfonamide derivative that has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is complex and depends on the specific application. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to inhibit carbonic anhydrase, which is important for the regulation of pH and CO2 levels in the body. Additionally, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to modulate ion channels, which are important for the regulation of membrane potential and cellular signaling.
Effets Biochimiques Et Physiologiques
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the modulation of ion channels, and the potential for cancer therapy. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has also been found to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively target specific biological processes and its relatively low toxicity. However, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide also has several limitations, including its high cost and the difficulty of synthesizing and purifying the compound.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a cancer therapy, and the exploration of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a modulator of ion channels in the nervous system.
Conclusion:
In conclusion, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative that has become increasingly popular in scientific research due to its unique properties and potential applications. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively target specific biological processes and its relatively low toxicity. However, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide also has several limitations, including its high cost and the difficulty of synthesizing and purifying the compound. There are several future directions for research on 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide, including the development of new synthesis methods and the investigation of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a cancer therapy and a modulator of ion channels in the nervous system.
Méthodes De Synthèse
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. The reaction is typically carried out in an organic solvent and requires careful temperature control and purification steps to obtain a pure product.
Applications De Recherche Scientifique
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of sulfonamides in various biological processes. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to have a wide range of applications, including as an inhibitor of carbonic anhydrase, a target for cancer therapy, and a modulator of ion channels.
Propriétés
Nom du produit |
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H13Cl2NO3S |
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-7-4-11(15)8-13(14)16/h2-8,17H,9H2,1H3 |
Clé InChI |
SECLGQFPERVHHA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



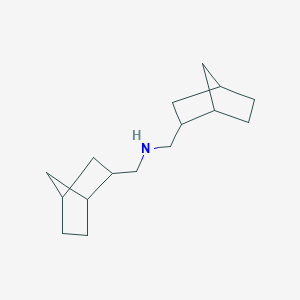
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
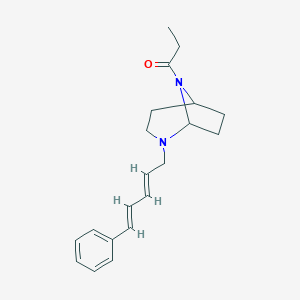
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
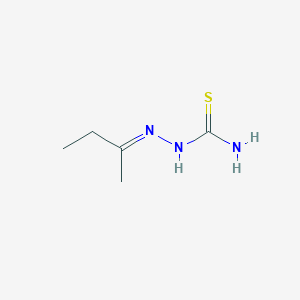
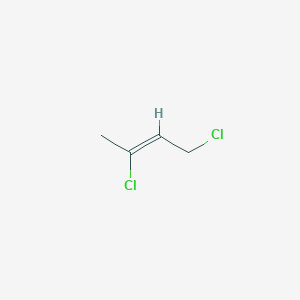

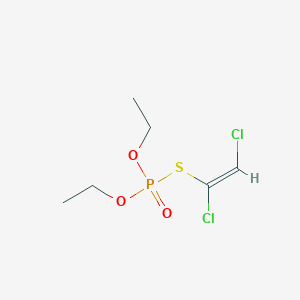
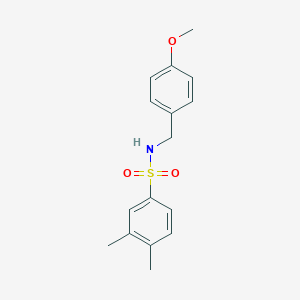


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)
